3-Amino-2-naphthol

Overview

Description

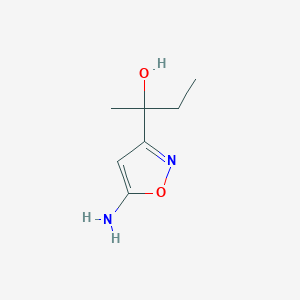

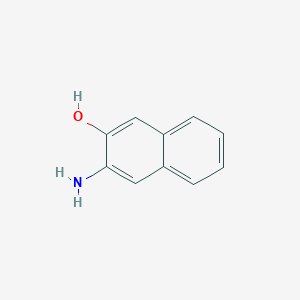

3-Amino-2-naphthol, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7941. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The compound 2-naphthyloxy derivatives of N,N-substituted acetamides, derived from 2-naphthol, exhibits significant antiamnesic activity, comparable to the nootropic agent piracetam. This suggests a potential application in memory enhancement and neuropsychopharmacological areas (Piplani et al., 2004).Nanowire Synthesis

3-Amino-2-naphthol has been used to synthesize poly (this compound) (PAN) nanowires, showcasing its application in nanotechnology. These nanowires have been characterized for their electroactive nature and potential in various technological applications (Doğan et al., 2015).Catalytic Asymmetric Oxidative Couplings

This compound has been employed in the enantioselective oxidative coupling of 2-naphthols, leading to the production of binaphthyls with high yields and enantioselectivity. This has implications in asymmetric synthesis and pharmaceutical manufacturing (Barhate & Chen, 2002).Conducting Polymer Films

The electrooxidation of amino-naphthols, including this compound, has been shown to lead to the formation of conducting polymer films. These films have potential applications in electronic devices and sensors (Pham et al., 1994).Genetic Incorporation in Proteins

2-Naphthol groups, including those derived from this compound, have been genetically introduced into proteins. This process facilitates site-specific azo coupling reactions, which can be significant in protein engineering and molecular biology (Chen & Tsao, 2013).Green Chemistry Applications

In green chemistry, 3-aminoisoxazolmethylnaphthols have been synthesized using environmentally friendly methodologies. This highlights the compound's role in promoting sustainable and eco-friendly chemical processes (Kahkhaie et al., 2020).Enantioselective Synthesis and Catalysis

This compound derivatives are utilized in enantioselective synthesis and catalysis, demonstrating their importance in the production of optically active compounds, which are crucial in the pharmaceutical industry (Liu et al., 2001).

Safety and Hazards

3-Amino-2-naphthol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or inhaled and can cause skin irritation, serious eye irritation, and respiratory irritation. It is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with the target organ being the respiratory system .

Future Directions

3-Amino-2-naphthol has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness . It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

Mechanism of Action

Target of Action

It’s known that amines and phenols, which are functional groups in 3-amino-2-naphthol, often interact with various biological targets such as enzymes and receptors .

Mode of Action

For instance, amines can undergo reactions with nitrous acid .

Biochemical Pathways

It has been used in the synthesis of various compounds, suggesting it may participate in multiple biochemical pathways .

Pharmacokinetics

The properties of amines and phenols, which are part of its structure, suggest that it may be well-absorbed and could undergo extensive metabolism .

Result of Action

It has been used in the synthesis of various compounds, indicating it may have diverse effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Amino-2-naphthol are not fully understood yet. It is known that it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the product’s stability, degradation, and long-term effects on cellular function are important factors to consider in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known to interact with various transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It is known that targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name |

3-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVPTERSBUMMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202520 | |

| Record name | 2-Amino-3-hydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-63-0 | |

| Record name | 3-Amino-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29BKE27D17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 3-Amino-2-naphthol in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It's primarily used in condensation reactions to create larger, more complex heterocyclic compounds. For instance, it reacts with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidine derivatives []. These derivatives have shown potential for anti-inflammatory and analgesic activities []. Additionally, it can participate in Doebner-von Miller-type annulations, reacting with dimethyl 2-oxoglutaconate to form a precursor for dimethyl 9,10-dihydro-9,10-dioxobenzo[f]quinoline-2,4-dicarboxylate, a compound structurally related to coenzyme PQQ [].

Q2: How does the molecular structure of this compound influence its reactivity?

A2: The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the naphthalene ring significantly influences this compound's reactivity. These functional groups can participate in various reactions, such as condensation reactions with aldehydes or ketones, forming Schiff bases. This reactivity is highlighted in the synthesis of tetraimine Schiff bases, where this compound reacts with 4-nitro-benzaldehyde and subsequent aldehydes like salicylaldehyde []. Furthermore, the spatial arrangement of these groups allows for the formation of intramolecular and intermolecular hydrogen bonds, impacting its crystal packing and interactions with other molecules [, ].

Q3: Can you elaborate on the spectroscopic characteristics that aid in identifying this compound?

A3: this compound can be characterized using various spectroscopic techniques. These include:

Q4: Are there any reported insights into the excited-state behavior of this compound?

A4: Yes, this compound has been investigated for its excited-state proton transfer (ESPT) properties in liposomes []. Research indicates that while it exhibits ESPT behavior, its use as a fluorescent probe in this context is limited. This limitation is attributed to multiple equilibria between different species in the excited state and its low quantum yield in non-polar environments [].

Q5: What are the current limitations in the available research on this compound?

A5: While the provided research highlights some key aspects of this compound, several areas require further investigation:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)